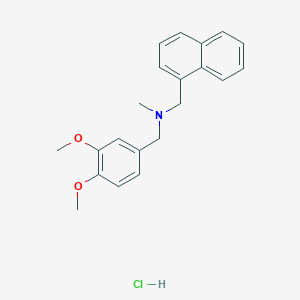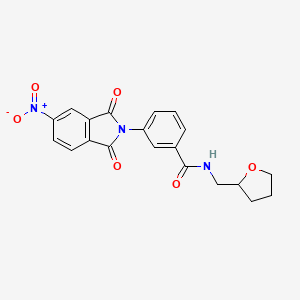
(3,4-dimethoxybenzyl)methyl(1-naphthylmethyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-dimethoxybenzyl)methyl(1-naphthylmethyl)amine hydrochloride, also known as DMNM, is a chemical compound that has been studied for its potential use in scientific research.
作用機序
(3,4-dimethoxybenzyl)methyl(1-naphthylmethyl)amine hydrochloride’s mechanism of action is not fully understood, but it is believed to selectively bind to sigma-2 receptors in the brain. These receptors are involved in cell proliferation, apoptosis, and stress response. (3,4-dimethoxybenzyl)methyl(1-naphthylmethyl)amine hydrochloride has been shown to induce apoptosis in cancer cells by activating the sigma-2 receptor and triggering a cascade of events that leads to cell death.
Biochemical and Physiological Effects
(3,4-dimethoxybenzyl)methyl(1-naphthylmethyl)amine hydrochloride’s biochemical and physiological effects are still being studied. It has been shown to have an effect on the central nervous system, as it selectively binds to sigma-2 receptors in the brain. It has also been shown to induce apoptosis in cancer cells, which could have potential therapeutic applications.
実験室実験の利点と制限
One advantage of using (3,4-dimethoxybenzyl)methyl(1-naphthylmethyl)amine hydrochloride in lab experiments is its selectivity for sigma-2 receptors. This allows for more precise targeting of these receptors and could lead to a better understanding of their function. However, one limitation is that (3,4-dimethoxybenzyl)methyl(1-naphthylmethyl)amine hydrochloride’s mechanism of action is not fully understood, which could make interpretation of results more difficult.
将来の方向性
There are several future directions for research on (3,4-dimethoxybenzyl)methyl(1-naphthylmethyl)amine hydrochloride. One area of interest is its potential use in cancer therapy. (3,4-dimethoxybenzyl)methyl(1-naphthylmethyl)amine hydrochloride has been shown to induce apoptosis in cancer cells, and further research could lead to the development of new cancer treatments. Another area of interest is its potential use as a tool compound in neuroscience research. (3,4-dimethoxybenzyl)methyl(1-naphthylmethyl)amine hydrochloride’s selectivity for sigma-2 receptors could be used to study the function of these receptors in the brain. Finally, further research is needed to fully understand (3,4-dimethoxybenzyl)methyl(1-naphthylmethyl)amine hydrochloride’s mechanism of action and its biochemical and physiological effects.
合成法
(3,4-dimethoxybenzyl)methyl(1-naphthylmethyl)amine hydrochloride can be synthesized through a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde and 1-naphthylmethylamine. The resulting intermediate product is then reacted with methyl iodide and sodium hydride to form (3,4-dimethoxybenzyl)methyl(1-naphthylmethyl)amine hydrochloride hydrochloride.
科学的研究の応用
(3,4-dimethoxybenzyl)methyl(1-naphthylmethyl)amine hydrochloride has been studied for its potential use as a tool compound in scientific research. It has been shown to selectively bind to sigma-2 receptors in the brain and has been used as a radioligand for imaging these receptors. (3,4-dimethoxybenzyl)methyl(1-naphthylmethyl)amine hydrochloride has also been studied for its potential use in cancer research, as it has been shown to induce apoptosis in cancer cells.
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-methyl-N-(naphthalen-1-ylmethyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2.ClH/c1-22(14-16-11-12-20(23-2)21(13-16)24-3)15-18-9-6-8-17-7-4-5-10-19(17)18;/h4-13H,14-15H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNOMBXBBKIZED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=C(C=C1)OC)OC)CC2=CC=CC3=CC=CC=C32.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethoxybenzyl)methyl(1-naphthylmethyl)amine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[5-(3,5-dimethyl-4-isoxazolyl)-2-thienyl]-1,3-thiazol-2-amine trifluoroacetate](/img/structure/B5181908.png)

![N-[2-(2-chlorophenyl)ethyl]-1-(2-cyclohexylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5181922.png)

![N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-(2-pyrazinyl)propanamide trifluoroacetate](/img/structure/B5181927.png)
![1,4-dihydroxy-2-[(4-methylphenyl)amino]anthra-9,10-quinone](/img/structure/B5181931.png)
![N-cyclooctyl-5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-4-oxo-1-(2-pyridinylmethyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5181943.png)
![2-chloro-N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide](/img/structure/B5181955.png)
![N,N'-1,4-butanediylbis[2-(4-methoxyphenyl)acetamide]](/img/structure/B5181965.png)
![1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B5181972.png)

![{1-[(3-methyl-2-thienyl)methyl]-2-piperidinyl}methanol](/img/structure/B5182005.png)
